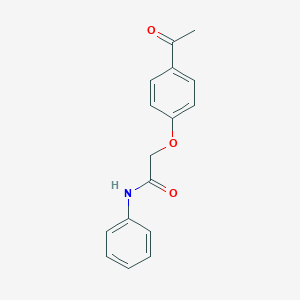

2-(4-acetylphenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-acetylphenoxy)-N-phenylacetamide, also known as APAPA, is a synthetic compound used in a variety of scientific research applications. It is an acetamide derivative of phenoxyacetic acid, which has been found to possess a range of biochemical and physiological properties.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Recent research has focused on synthesizing and evaluating the pharmacological potential of 2-(4-acetylphenoxy)-N-phenylacetamide derivatives. These compounds have been synthesized and assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study aimed to design and synthesize these compounds to explore their antimicrobial potential. The evaluation involved testing the synthesized compounds for activity against specific bacteria strains, including Bacillus subtilis, Escherichia coli, and Candida albicans. The results indicated that derivatives with lipophilic groups, such as the 4-chloro group, showed significant antimicrobial activity, suggesting the importance of these compounds in developing new antibacterial agents. This research paves the way for future studies on a broader range of bacteria and fungi to further understand the antimicrobial efficacy of these compounds (Rohit Kumar, Sushil Kumar, M. Khan, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 193.2 . It is also known to bind to the lipid binding pocket of epidermal fatty acid binding protein (E-FABP) and enhance the expression of peroxisome proliferator-activating receptor (PPAR) γ .

Cellular Effects

It has been suggested that the compound may regulate dendritic cell functions by inhibiting TNFα production while promoting IL-10 secretion . It may also counterregulate T cell balance by decreasing effector T cell differentiation while increasing regulatory T cell development .

Molecular Mechanism

It is known that the compound binds to the lipid binding pocket of E-FABP . This binding could potentially influence the activity of E-FABP and subsequently affect various cellular processes.

Dosage Effects in Animal Models

The effects of 2-(4-acetylphenoxy)-N-phenylacetamide at different dosages in animal models have not been extensively studied. It has been reported that a compound designated as EI-03, which binds to the lipid binding pocket of E-FABP, reduced the clinical symptoms of experimental autoimmune encephalomyelitis (EAE) in mouse models .

Metabolic Pathways

It is known that the compound can bind to E-FABP, a protein that plays a central role in metabolic and inflammatory pathways .

Transport and Distribution

Its ability to bind to E-FABP suggests that it may be involved in lipid transport and distribution .

Subcellular Localization

Given its ability to bind to E-FABP, it may be localized in areas where E-FABP is present .

Propriétés

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17172-76-8 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.